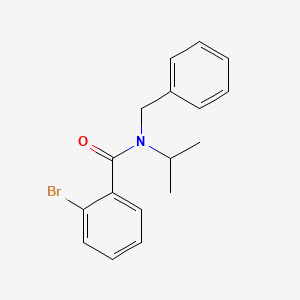

N-benzyl-2-bromo-N-propan-2-ylbenzamide

Description

N-benzyl-2-bromo-N-propan-2-ylbenzamide is an organic compound with the molecular formula C₁₇H₁₈BrNO and a molecular weight of 332.235 g/mol . This compound is characterized by the presence of a benzyl group, a bromine atom, and a propan-2-yl group attached to the benzamide core structure. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name |

N-benzyl-2-bromo-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO/c1-13(2)19(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)18/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZKFPAKHXJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968294 | |

| Record name | N-Benzyl-2-bromo-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5354-32-5 | |

| Record name | N-Benzyl-2-bromo-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-bromo-N-propan-2-ylbenzamide typically involves the bromination of N-benzyl-N-propan-2-ylbenzamide. This can be achieved through the reaction of N-benzyl-N-propan-2-ylbenzamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-bromo-N-propan-2-ylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Reduction Reactions: The compound can be reduced to N-benzyl-N-propan-2-ylbenzamide using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Major Products:

- Substitution reactions yield various substituted benzamides.

- Reduction reactions produce N-benzyl-N-propan-2-ylbenzamide.

- Oxidation reactions result in benzyl alcohol derivatives.

Scientific Research Applications

Chemical Synthesis

N-benzyl-2-bromo-N-propan-2-ylbenzamide serves as an important intermediate in the synthesis of various organic compounds. The bromine atom at the 2-position of the benzamide moiety allows for selective reactions that can lead to the formation of more complex structures. This compound can be synthesized through bromination of N-benzyl-N-propan-2-ylbenzamide using bromine in dichloromethane at room temperature, with reaction progress monitored by thin-layer chromatography to ensure completion.

Research has indicated that derivatives of benzamide, including this compound, exhibit a range of biological activities:

Pharmacological Potential

The pharmacological profile of this compound and its derivatives suggests they could be candidates for further development in treating conditions like inflammation and infections:

Case Studies and Research Findings

Several studies have explored the applications and effects of benzamide derivatives:

- Anti-inflammatory Studies : A study focused on N-benzyl-4-bromobenzamide showed it could significantly reduce inflammatory markers in vitro, highlighting its potential for managing oral inflammatory conditions .

- Antimicrobial Research : Research into thiazole and sulfonamide derivatives has provided insights into how modifications can lead to enhanced antimicrobial activity, indicating a potential pathway for developing new antibiotics based on the benzamide scaffold .

- Anticonvulsant Activity : The identification of related compounds as broad-spectrum anticonvulsants suggests that further exploration of this compound could yield new treatments for epilepsy .

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the benzyl and propan-2-yl groups can influence the compound’s binding affinity and selectivity towards biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

- N-benzyl-2-chloro-N-propan-2-ylbenzamide

- N-benzyl-2-fluoro-N-propan-2-ylbenzamide

- N-benzyl-2-iodo-N-propan-2-ylbenzamide

Comparison: N-benzyl-2-bromo-N-propan-2-ylbenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.

Biological Activity

N-benzyl-2-bromo-N-propan-2-ylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H18BrN and a molecular weight of 332.24 g/mol. The compound features a bromine atom at the para position of the aromatic ring, which significantly influences its reactivity and biological properties. The presence of a benzyl group attached to the nitrogen atom and an isopropyl group ortho to the amide functional group further contributes to its unique chemical profile.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the benzyl and isopropyl groups enhance the compound's binding affinity towards various biological targets. Preliminary studies suggest that it may modulate enzyme functions, particularly those involved in metabolic pathways.

Enzyme Interaction

Research indicates that this compound may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is critical in glucocorticoid metabolism. This inhibition could have implications for metabolic disorders and related diseases.

Antimicrobial Activity

Compounds structurally related to this compound have also exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antimicrobial agents .

Case Studies

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of 11β-hydroxysteroid dehydrogenase type 1 by structurally similar compounds, it was found that specific substitutions on the benzene ring significantly affected enzyme binding affinity. The presence of halogens like bromine enhanced inhibitory activity, indicating a possible pathway for further exploration with this compound.

Case Study 2: Anticancer Activity

Another study highlighted the anticancer mechanisms of quinolone derivatives, which share structural similarities with this compound. These compounds were found to induce G2/M phase arrest in cancer cells and promote apoptosis through various pathways, including caspase activation and mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-Benzyl-4-bromo-2-isopropylbenzamide | 2364585-12-4 | Similar structure; potential for enzyme modulation |

| N-Benzyl-4-chloro-2-isopropylbenzamide | 2364585-X | Chlorine substitution; different reactivity profile |

| N-Benzyl-N-(tert-butyl)benzamide | 42498-38-4 | Increased lipophilicity; potential for drug formulation |

This compound stands out due to its unique combination of substituents, which may enhance its reactivity and biological profile compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.